molecular formula C16H23ClN2O4S B513110 1-[4-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942771-47-3

1-[4-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B513110
CAS No.: 942771-47-3
M. Wt: 374.9g/mol
InChI Key: FWSJTDXYLKMNLW-UHFFFAOYSA-N
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Description

1-[4-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C16H23ClN2O4S and its molecular weight is 374.9g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Some derivatives of 1,2,4-triazole, which are structurally related to 1-[4-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one, have been synthesized and shown to possess antimicrobial activities. These compounds were effective against various test microorganisms, indicating their potential in antimicrobial applications (Bektaş et al., 2010).

Crystal Structure Analysis

The crystal structure of related compounds, such as 1-Piperonylpiperazinium 4-chlorobenzoate, has been studied. These studies provide valuable insights into the molecular conformations and interactions of such compounds, which are crucial for understanding their chemical behavior and potential applications (Kavitha et al., 2014).

Analgesic and Anti-inflammatory Activities

Derivatives of benzoxazolinone and piperazine, similar in structure to the compound , have exhibited significant analgesic and anti-inflammatory activities. These compounds have shown higher effectiveness than traditional drugs like aspirin and indomethacin, without inducing gastric ulceration (Palaska et al., 1993).

Potential in HIV-1 Infection Prevention

Studies on methylbenzenesulfonamide and its derivatives, which are structurally related to the compound, have revealed their potential as antagonists in the prevention of human HIV-1 infection. This suggests possible applications in antiviral research and therapy (Cheng De-ju, 2015).

Antitumor Agents

Compounds structurally related to this compound have been studied as potential antitumor agents. These studies involve the synthesis and structural characterization of such compounds, which provide insights into their potential therapeutic applications in cancer treatment (Hakobyan et al., 2020).

Properties

IUPAC Name

1-[4-(5-chloro-4-methyl-2-propoxyphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O4S/c1-4-9-23-15-10-12(2)14(17)11-16(15)24(21,22)19-7-5-18(6-8-19)13(3)20/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSJTDXYLKMNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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